

(+)-Apoverbenone IUPAC name and CAS number

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Compound of Interest

Compound Name: (+)-Apoverbenone

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Technical Whitepaper: (+)-Apoverbenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Apoverbenone, a chiral bicyclic monoterpenoid, is a versatile synthetic intermediate with significant potential in organic synthesis. Its rigid molecular framework and stereochemical purity make it a valuable building block for the enantioselective synthesis of complex natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of **(+)-Apoverbenone**, including its chemical identity, synthesis, and known reactivity. While its biological activity is an emerging area of research, this document summarizes the current state of knowledge.

Chemical Identity and Properties

(+)-Apoverbenone is systematically named (1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one.^[1] Key identifying information and physicochemical properties are summarized in the table below.

Property	Value
IUPAC Name	(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one[1]
CAS Number	35408-03-8[1]
Molecular Formula	C ₉ H ₁₂ O[1]
Molecular Weight	136.19 g/mol
Appearance	Combustible liquid
InChI Key	NNPXUZFTLBPVNP-BQBZGAKWSA-N[1]

Spectroscopic Data

The following table summarizes available spectroscopic data for **(+)-Apoverbenone**.

Spectroscopy	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 6.79 (d, J = 10.0 Hz, 1 H), 5.88 (d, J = 10.0 Hz, 1 H), 2.65 (m, 1 H), 2.40 (m, 1 H), 2.13 (m, 1 H), 1.96 (m, 1 H), 1.02 (d, J = 7.0 Hz, 3 H), 0.99 (d, J = 7.0 Hz, 3 H)[2]
¹³ C NMR (125 MHz, CDCl ₃)	δ 197.7, 152.1, 127.7, 77.9, 35.0, 32.2, 29.2, 15.6, 14.8[2]
IR (film)	3468, 1668 cm ⁻¹ [2]

Synthesis of **(+)-Apoverbenone**

Two primary synthetic routes to **(+)-Apoverbenone** have been reported in the literature. While detailed, step-by-step protocols are not readily available in the public domain, the following sections outline the key transformations.

Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one

A foundational method for the synthesis of **(+)-Apoverbenone** involves the dehydrobromination of a sterically hindered bromo-ketone precursor.[\[1\]](#)[\[3\]](#) This approach is noted for its operational simplicity.

Experimental Protocol Overview:

- Starting Material: 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one
- Reagents: Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Dimethyl sulfoxide (DMSO)[\[1\]](#)[\[3\]](#)
- Procedure: The bromo-ketone is treated with a mixture of lithium bromide and lithium carbonate in dimethyl sulfoxide.[\[1\]](#)[\[3\]](#) The reaction mixture is heated to effect the elimination of hydrogen bromide.
- Purification: The resulting **(+)-Apoverbenone** is purified by vacuum distillation, affording the product in good yield.[\[1\]](#)[\[3\]](#)

Sulfenylation-Dehydrosulfenylation of **(+)-Nopinone**

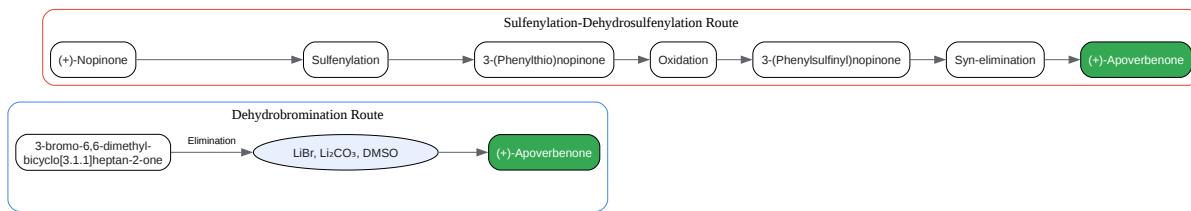
A more contemporary and widely utilized method for preparing optically active **(+)-Apoverbenone** starts from **(+)-nopinone**, which is readily available from the natural product **(-)- β -pinene**.[\[4\]](#)[\[5\]](#) This method is valued for its efficiency in constructing the enone functionality.[\[4\]](#)[\[5\]](#)

Experimental Protocol Overview:

- Starting Material: **(+)-Nopinone**
- Key Steps:
 - Sulfenylation: The lithium enolate of **(+)-nopinone** is reacted with a sulfenylating agent, such as S-phenyl benzenethiosulfonate, to introduce a phenylthio group at the 3-position.
 - Oxidation: The resulting sulfide is oxidized to a sulfoxide.
 - Dehydrosulfenylation (Syn-elimination): The sulfoxide undergoes thermal syn-elimination of phenylsulfenic acid to yield **(+)-Apoverbenone**.[\[1\]](#)

- Note: The purification of the intermediate sulfoxides is crucial to prevent side reactions, such as the Pummerer reaction, which can occur in the presence of acidic contaminants.[4][5]

Synthesis Workflow Diagram



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Caption: High-level workflow for the synthesis of **(+)-Apoverbenone**.

Chemical Reactivity and Applications in Organic Synthesis

(+)-Apoverbenone serves as a valuable chiral building block in enantioselective synthesis. Its reactivity is dominated by the enone functionality and the strained bicyclic system.

Reaction Type	Description
Diels-Alder Reactions	Acts as a chiral dienophile in [4+2] cycloaddition reactions, allowing for the stereoselective formation of complex tricyclic systems.
Conjugate Additions	The enone system is susceptible to 1,4-conjugate addition of nucleophiles. This has been notably utilized in the synthesis of cannabinoids.
Ring-Opening Reactions	The strained bicyclo[3.1.1]heptane skeleton can undergo ring-opening and skeletal rearrangements, particularly under acidic conditions, providing access to diverse molecular architectures.

Biological Activity and Signaling Pathways

The biological activity of **(+)-Apoverbenone** is an area of ongoing investigation. Currently, there is limited information available in the public domain regarding its specific biological targets and mechanisms of action. Consequently, no signaling pathways involving **(+)-Apoverbenone** have been elucidated. Research into the biological effects of this and related chiral monoterpenoids may reveal novel therapeutic applications in the future.

Conclusion

(+)-Apoverbenone is a well-characterized chiral synthetic intermediate with established routes for its preparation. Its utility in asymmetric synthesis, particularly in the construction of complex polycyclic molecules, is evident from the literature. While its biological profile remains largely unexplored, the unique structural and stereochemical features of **(+)-Apoverbenone** make it an intriguing candidate for future drug discovery and development programs. Further research is warranted to fully understand its pharmacological potential.

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References

- 1. Buy (+)-Apoverbenone | 35408-03-8 [smolecule.com]
- 2. pstORAGE-acs-6854636.s3.amazonaws.com [pstORAGE-acs-6854636.s3.amazonaws.com]
- 3. Apoverbenone (6,6-dimethylnorpin-3-en-2-one). An investigation into its preparation by dehydrobromination of a sterically hindered bromo-ketone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone by Use of the Sulfenylation-Dehydrosulfenylation Method. Stability and Reactivity Attributable to Absolute Configuration at the Sulfur Atom in Sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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